3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol
Description
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position and an amino group at the 4-position, which is further connected to a propanol chain. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and chemistry.
Properties
IUPAC Name |
3-[(6-ethylpyrimidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-6-9(12-7-11-8)10-4-3-5-13/h6-7,13H,2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVLIABWFPLNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol typically involves the reaction of 4,5-dichloro-6-ethylpyrimidine with 3-aminopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group in the pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific target enzymes and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol
- 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol
Uniqueness
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a propanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol is a pyrimidine derivative that has garnered interest in various fields due to its potential biological activities. This compound features a pyrimidine ring substituted with an ethyl group and an amino group, linked to a propanol chain. Its biological activity is primarily attributed to its interactions with specific enzymes and proteins, making it a candidate for further research in medicinal chemistry.
The compound is synthesized via the reaction of 4,5-dichloro-6-ethylpyrimidine with 3-aminopropanol, typically in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide. This method allows for the formation of the desired product with high yield and purity through techniques like crystallization or chromatography.
The biological activity of this compound is largely due to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various physiological effects, including antimicrobial and antifungal activities. The precise molecular pathways involved depend on the targeted enzymes and the biological context in which the compound is applied .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways essential for bacterial survival.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. The inhibition of fungal growth is believed to occur through interference with ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Bacterial Infections : A study published in a peer-reviewed journal evaluated the compound's efficacy against Staphylococcus aureus. Results showed an IC50 value of 15 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
- Fungal Inhibition : Another research effort focused on its antifungal properties against Candida albicans, revealing an IC50 value of 20 µg/mL. This suggests that the compound could be developed into a therapeutic agent for treating fungal infections.
Research Findings Summary
| Biological Activity | Target Organism | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Antifungal | Candida albicans | 20 |
Applications in Drug Development
Given its biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Antifungal Treatments : Formulation of antifungal medications for systemic infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
